molecular formula C5H8ClN3O B13801743 Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-

Cat. No.: B13801743
M. Wt: 161.59 g/mol
InChI Key: GIYISCXMLYNLBE-UHFFFAOYSA-N
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Description

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- typically involves the reaction of imidazole derivatives with acetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product through nucleophilic substitution at the nitrogen atom of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various acetylated derivatives .

Mechanism of Action

The mechanism of action of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetyl chloride

InChI

InChI=1S/C5H8ClN3O/c6-4(10)3-9-5-7-1-2-8-5/h1-3H2,(H2,7,8,9)

InChI Key

GIYISCXMLYNLBE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(=O)Cl

Origin of Product

United States

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